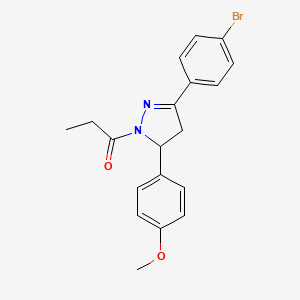
1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a synthetic compound belonging to the class of pyrazole derivatives. Its unique structure, featuring both bromophenyl and methoxyphenyl groups, presents significant interest in medicinal chemistry for its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves multi-step organic reactions. Typically, the preparation starts with the condensation of 4-bromobenzaldehyde with 4-methoxyphenylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate undergoes cyclization with propanone in the presence of a strong base, such as sodium ethoxide, to yield the target compound.
Industrial Production Methods
In an industrial context, the production scales up these reactions using large-scale reactors, ensuring controlled temperature and pressure conditions to maximize yield and purity. Solvent extraction and crystallization techniques are employed for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: Converts the methoxy group to a carbonyl group under strong oxidizing agents.
Reduction: Reduction of the bromophenyl group to a phenyl group using reducing agents like lithium aluminium hydride.
Substitution: Halogen substitution reactions, where the bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation with potassium permanganate, reduction with lithium aluminium hydride, and nucleophilic substitution with aniline in an aprotic solvent like dimethylformamide are common reagent and condition setups for these reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound, which are useful intermediates in organic synthesis.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to the discovery of new chemical entities with desired properties.
Biology and Medicine
Biologically, 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one has been investigated for its potential anti-inflammatory and anticancer activities. Its ability to modulate various biological pathways makes it a candidate for drug development.
Industry
In the industrial sphere, this compound is used in the development of agrochemicals and dyes, showcasing its versatility beyond pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by interacting with cellular receptors and enzymes. The bromophenyl and methoxyphenyl groups play a crucial role in binding to these molecular targets, altering their activity and leading to the desired biological outcomes. The pyrazole ring acts as a scaffold that enhances the stability and specificity of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include 1-(3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one and 1-(3-(4-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one.
Uniqueness
1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is unique due to the bromine atom's specific interactions, which enhance its biological activity compared to similar compounds. The presence of the methoxy group further distinguishes its reactivity and mechanism of action, providing a distinct profile in pharmacological studies.
By understanding this compound's preparation, reactions, applications, and uniqueness, researchers can better utilize it in developing new chemical and biological tools.
Propriétés
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-3-19(23)22-18(14-6-10-16(24-2)11-7-14)12-17(21-22)13-4-8-15(20)9-5-13/h4-11,18H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOKVOCJSICDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














